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Compound of Interest

Compound Name: 3-Methylthiophene-2-carbonitrile

Cat. No.: B1580989 Get Quote

An In-Depth Technical Guide to the Reactivity and Stability of 3-Methylthiophene-2-
carbonitrile

Introduction
3-Methylthiophene-2-carbonitrile is a substituted heterocyclic compound featuring a five-

membered aromatic thiophene ring. Its structure is characterized by a methyl group at the 3-

position and a carbonitrile (cyano) group at the 2-position. This unique arrangement of an

electron-donating group (methyl) and an electron-withdrawing group (nitrile) on adjacent

positions of the thiophene core creates a molecule with distinct electronic properties and a

versatile reactivity profile. These characteristics make it a valuable intermediate and building

block in medicinal chemistry and materials science.[1] Thiophene derivatives are often used as

bioisosteres for benzene rings in drug design and are integral to the development of organic

semiconductors and light-emitting diodes (OLEDs).[1] This guide provides a comprehensive

analysis of the chemical reactivity, stability, and handling of 3-Methylthiophene-2-carbonitrile,

offering field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Properties
The fundamental properties of 3-Methylthiophene-2-carbonitrile are summarized below. It is

typically a colorless to light yellow liquid under standard conditions.[2]

Table 1: Physicochemical Properties
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Property Value Reference(s)

IUPAC Name
3-methylthiophene-2-
carbonitrile

CAS Number 55406-13-8 [3]

Molecular Formula C₆H₅NS [4]

Molecular Weight 123.18 g/mol [4]

Appearance Colorless to light yellow Liquid [2]

Boiling Point 91-93 °C at 12 mmHg [2][4]

Refractive Index 1.5530 (at 20°C) [2][5]

| SMILES | CC1=C(SC=C1)C#N |[5] |

Table 2: Spectroscopic Data

Technique Key Data Reference(s)

¹H NMR (CDCl₃)

δ 7.4 (d, J=4.8 Hz, 1H), 6.9
(d, J=5.4 Hz, 1H), 2.4 ppm
(s, 3H)

[2]

IR Spectroscopy

Data available, characteristic

nitrile (C≡N) stretch expected

~2220-2240 cm⁻¹

| Mass Spectrometry | m/z Top Peak: 122; m/z 2nd Highest: 123 | |

Molecular Structure and Electronic Effects
The reactivity of 3-Methylthiophene-2-carbonitrile is governed by the electronic interplay

between the aromatic thiophene ring and its substituents. The thiophene ring itself is an

electron-rich aromatic system, more reactive towards electrophiles than benzene.[6][7]
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C3-Methyl Group: The methyl group is an electron-donating group. It activates the aromatic

ring towards electrophilic attack through a combination of the inductive effect (+I) and

hyperconjugation. This increases the electron density of the ring, particularly at the positions

ortho (C2, C4) and para (C5) to itself.[8][9]

C2-Carbonitrile Group: The nitrile group is a potent electron-withdrawing group due to the

high electronegativity of nitrogen and its ability to participate in resonance (-M effect). It

deactivates the ring towards electrophilic attack by pulling electron density away. It directs

incoming electrophiles to the meta position (C4).

This "push-pull" arrangement results in a polarized molecule. The electron-donating methyl

group enriches the ring, while the adjacent nitrile group withdraws that density, creating a

complex reactivity landscape where different positions on the ring are electronically distinct.

Caption: Diagram 1: Electronic Influences on the Thiophene Ring.

Chemical Reactivity
Electrophilic Aromatic Substitution
The outcome of electrophilic aromatic substitution (SₑAr) is determined by the competing

directing effects of the two substituents.[7][10]

Position 5: This position is para to the activating methyl group and meta to the deactivating

nitrile group. Both factors favor substitution at this site, making it the most electronically

favorable position for electrophilic attack.

Position 4: This position is ortho to the activating methyl group but also meta to the

deactivating nitrile group. While activated by the methyl group, it is generally less favored

than the sterically more accessible C5 position.

Position 2: Already substituted.

Therefore, electrophilic substitution on 3-Methylthiophene-2-carbonitrile is strongly predicted

to occur at the C5 position. This is consistent with related chemistry; for instance, the lithiation

of 3-methylthiophene, a precursor step for many electrophilic substitutions, occurs preferentially

at the 5-position when using bulky bases.[11]
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Diagram 2: Mechanism of Electrophilic Attack at C5

Legend
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5-Substituted Product + H⁺

-H⁺

(Re-aromatization)

E⁺ = Electrophile

Click to download full resolution via product page

Caption: Diagram 2: Mechanism of Electrophilic Attack at C5.

Reactivity of the Nitrile Group
The carbonitrile group is a versatile functional handle for further chemical transformations.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-

methylthiophene-2-carboxamide and subsequently 3-methylthiophene-2-carboxylic acid.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride

(LiAlH₄) can convert the nitrile to a primary amine, yielding (3-methylthiophen-2-

yl)methanamine.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr), can

add to the nitrile to form ketones after acidic workup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1580989?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophilic Aromatic Substitution
Simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SₙAr).

[12] However, the reaction is facilitated by the presence of strong electron-withdrawing groups

on the ring.[12][13] While the nitrile group is electron-withdrawing, SₙAr reactions on 3-
methylthiophene-2-carbonitrile are not common unless a suitable leaving group (e.g., a

halogen) is present at an activated position (C5) and a strong nucleophile is used.[13] The

reaction proceeds via a negatively charged Meisenheimer complex intermediate.[12]

Stability and Degradation
Proper handling and storage are crucial to maintain the integrity of 3-Methylthiophene-2-
carbonitrile.

Thermal Stability: Thiophene-based copolymers exhibit high thermal stability, with

decomposition temperatures often above 380°C.[14] While data for the monomer is limited,

its boiling point of 91-93°C at reduced pressure suggests moderate thermal stability.[2]

Storage at room temperature in a sealed container is recommended.[2]

Chemical Stability: The compound is incompatible with strong oxidizing agents, which can

lead to violent reactions and degradation of the thiophene ring.[15] Thiophenes are generally

stable to aqueous mineral acids but can be degraded by strong Lewis acids or 100% sulfuric

acid.[6] Strong bases may react with the nitrile group or potentially deprotonate the acidic

protons of the methyl group.

Photochemical Stability: Thiophene and its derivatives can undergo photoisomerization and

other photochemical reactions upon exposure to UV light.[16] Therefore, it is prudent to store

the compound in a dark place or in an amber container to prevent light-induced degradation.

[2]
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Diagram 3: Potential Degradation Pathways

Stress Conditions
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Caption: Diagram 3: Potential Degradation Pathways.

Safe Handling and Storage
As a thiophene derivative, 3-Methylthiophene-2-carbonitrile should be handled with

appropriate care, following standard laboratory safety protocols.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat.[17] Handle in a well-ventilated area or a chemical fume hood.

Handling: Avoid contact with skin and eyes. Do not breathe vapor. Keep away from heat,

sparks, and open flames, as related thiophene compounds are flammable.[18] Grounding

and bonding of containers and receiving equipment is recommended to prevent static

discharge.[18]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17]

Keep in a dark place, away from direct sunlight and incompatible materials such as strong
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oxidizing agents.[2][15]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Waste should be sent to an approved waste disposal plant.[18]

Example Synthetic Protocol: Preparation of 3-
Methylthiophene-2-carbonitrile
The following protocol describes a common laboratory-scale synthesis via the dehydration of

the corresponding amide.[2]

Reaction: Dehydration of 3-Methyl-2-thiophenecarboxamide

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, mix 3-Methyl-2-thiophenecarboxamide (18.6 g, 0.13 mol) with an excess of

phosphorus(V) oxychloride (POCl₃).

Reaction: Heat the mixture at reflux temperature for 2 hours.

Workup - Step 1 (Removal of Excess Reagent): After cooling, carefully remove the excess

POCl₃ under reduced pressure (vacuum).

Workup - Step 2 (Extraction): Dissolve the residue in 500 mL of 1,2-dichloroethane. Carefully

wash the organic solution with water, followed by a brine solution.

Workup - Step 3 (Isolation): Dry the organic layer over an appropriate drying agent (e.g.,

anhydrous MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude

product.

Purification: Pass the crude material through a plug of silica gel, eluting with

dichloromethane (CH₂Cl₂). Evaporate the solvent to yield the pure 3-Methylthiophene-2-
carbonitrile (typical yield: ~16.2 g, 100%).

Conclusion
3-Methylthiophene-2-carbonitrile is a molecule with a well-defined but nuanced reactivity

profile. The competing electronic effects of the C3-methyl and C2-nitrile groups make the C5
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position the primary site for electrophilic attack, a feature that can be exploited for

regioselective functionalization. The nitrile group provides a gateway for numerous

transformations into other valuable functional groups like amines and carboxylic acids. While

thermally stable under recommended storage conditions, care must be taken to avoid strong

oxidizing agents, certain strong acids, and prolonged exposure to light. A thorough

understanding of these properties is essential for its effective use in the synthesis of complex

target molecules in the pharmaceutical and materials science sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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